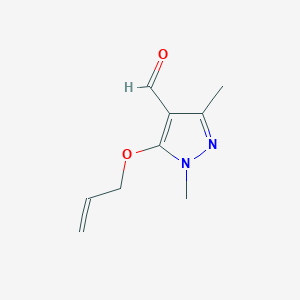

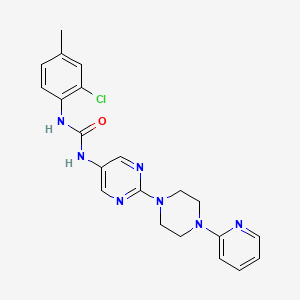

![molecular formula C22H22N4O4 B2955595 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide CAS No. 1421530-41-7](/img/structure/B2955595.png)

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(2-phenyl-1H-imidazol-1-yl)propyl)oxalamide” is a compound that has been studied for its potential anticancer properties . It is part of a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties .

Synthesis Analysis

The compound is synthesized via a Pd-catalyzed C-N cross-coupling . This method is commonly used in the synthesis of complex organic molecules, including pharmaceuticals .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-(2-phenyl-1H-imidazol-1-yl)propyl group .Chemical Reactions Analysis

The compound has been evaluated for its anticancer activity against various cancer cell lines . The detailed structure-activity relationship study culminated in the identification of potent compounds with IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 .Applications De Recherche Scientifique

Copper-catalyzed N-arylation of Imidazoles and Benzimidazoles

This research demonstrates an efficient ligand for the copper-catalyzed N-arylation of imidazoles and benzimidazoles, presenting a methodology that could potentially be applied to the synthesis or modification of the compound . The study highlights the use of 4,7-Dimethoxy-1,10-phenanthroline in facilitating reactions under mild conditions, offering a pathway to modify imidazole structures which are part of the compound's structure (Altman, Koval, & Buchwald, 2007).

Synthesis and Characterization of Celecoxib Derivatives

Research into celecoxib derivatives for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities provides insights into how structural modifications can impart diverse biological activities. This study involves the synthesis of novel compounds through reactions involving celecoxib, suggesting that similar approaches could be explored for the compound to investigate its potential applications in these areas (Küçükgüzel et al., 2013).

Synthesis and Biological Activity of Schiff Base Copper(II) Complexes

This research outlines the synthesis of benzimidazole-based Schiff base copper(II) complexes and their DNA binding, cellular DNA lesion, and cytotoxic activities. The methodologies and findings could offer a framework for investigating the compound , especially in relation to its potential biological interactions and applications in medicinal chemistry (Paul et al., 2015).

Orientations Futures

Mécanisme D'action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets by binding to active sites, leading to changes in the targets’ function .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been found to impact various biochemical pathways, including signal transduction, metabolic processes, and cellular proliferation .

Pharmacokinetics

It may be metabolized in the liver and excreted through the kidneys .

Result of Action

Compounds with similar structures have been found to have various effects, including altering cellular signaling, inhibiting enzyme activity, and affecting cell proliferation .

Propriétés

IUPAC Name |

N'-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2-phenylimidazol-1-yl)propyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c27-21(22(28)25-14-16-7-8-18-19(13-16)30-15-29-18)24-9-4-11-26-12-10-23-20(26)17-5-2-1-3-6-17/h1-3,5-8,10,12-13H,4,9,11,14-15H2,(H,24,27)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTRMSNUSRNWKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NCCCN3C=CN=C3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

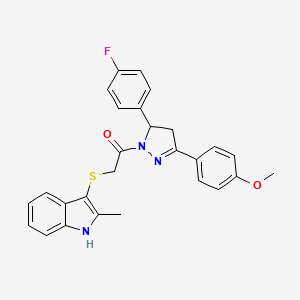

![2-[methyl-(4-methylphenyl)sulfonylamino]-N-(3-methylphenyl)acetamide](/img/structure/B2955515.png)

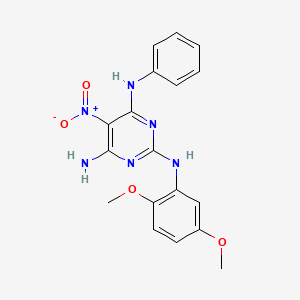

![2-[(E)-2-Nitroethenyl]benzo[b]thiophene](/img/structure/B2955522.png)

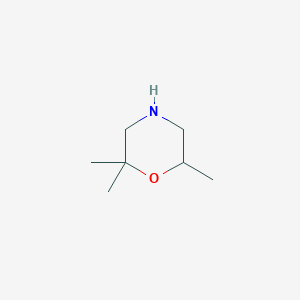

![3-(3,4-dimethoxyphenyl)-5-(2-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2955528.png)

![2-(4-cyclohexylpiperazino)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2955530.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-(3,5-dimethylphenyl)acetic acid](/img/structure/B2955533.png)

![5-((4-Benzhydrylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2955534.png)